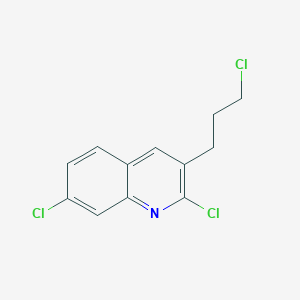
Cspd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cspd, also known as Copper Sulfide (CuS) nanoparticles, have gained significant attention in the field of nanotechnology due to their unique properties and potential applications in various fields. The synthesis of Cspd is a crucial step in utilizing their properties for scientific research and industrial applications.
Mécanisme D'action
The mechanism of action of Cspd depends on its size, shape, and surface properties. The small size of Cspd nanoparticles allows them to penetrate the cell membrane and interact with cellular components, leading to various biological effects. The surface properties of Cspd nanoparticles play an essential role in determining their toxicity and biocompatibility.
Effets Biochimiques Et Physiologiques
Cspd nanoparticles have been shown to induce oxidative stress and inflammation in cells. They can also affect the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The toxicity of Cspd nanoparticles depends on their size, shape, and surface properties.
Avantages Et Limitations Des Expériences En Laboratoire
Cspd nanoparticles have several advantages for lab experiments, including their small size, high surface area, and unique optical and magnetic properties. However, the toxicity of Cspd nanoparticles can be a limitation for their use in lab experiments. It is essential to use appropriate safety measures while handling Cspd nanoparticles.
Orientations Futures
There are several future directions for the use of Cspd nanoparticles in scientific research and industrial applications. One direction is the development of Cspd-based sensors for the detection of various biomolecules and environmental pollutants. Another direction is the use of Cspd nanoparticles for targeted drug delivery in cancer therapy. Further studies are needed to understand the toxicity and biocompatibility of Cspd nanoparticles and to develop safe and effective methods for their use in various applications.
Conclusion
In conclusion, Cspd nanoparticles have unique properties and potential applications in various fields. The synthesis of Cspd is a crucial step in utilizing their properties for scientific research and industrial applications. The mechanism of action and biochemical and physiological effects of Cspd nanoparticles depend on their size, shape, and surface properties. While Cspd nanoparticles have several advantages for lab experiments, their toxicity can be a limitation. Further studies are needed to explore the potential applications of Cspd nanoparticles and to develop safe and effective methods for their use.
Méthodes De Synthèse
The synthesis of Cspd involves various methods, including chemical precipitation, hydrothermal synthesis, sol-gel synthesis, and thermal decomposition. Among these methods, the chemical precipitation method is the most commonly used method for synthesizing Cspd. In this method, copper sulfate and sodium sulfide are mixed in a solvent, and the reaction is allowed to proceed at a specific temperature and time. The resulting Cspd nanoparticles are then separated and purified.
Applications De Recherche Scientifique
Cspd has been extensively studied for its potential applications in various fields, including biomedical, environmental, and energy-related applications. In the biomedical field, Cspd has been shown to have antibacterial and anticancer properties. In environmental applications, Cspd has been used for the removal of heavy metals from wastewater. In energy-related applications, Cspd has been studied for its potential use in solar cells and lithium-ion batteries.
Propriétés
Numéro CAS |
142456-88-0 |
|---|---|
Nom du produit |
Cspd |
Formule moléculaire |
C18H22ClO7P |
Poids moléculaire |
416.8 g/mol |
Nom IUPAC |
[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H22ClO7P/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22) |
Clé InChI |
QWXOJIDBSHLIFI-UHFFFAOYSA-N |
SMILES |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |
SMILES canonique |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)(O)O |
Synonymes |
3-(2'-(spiro-5-chloroadamantane))-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane 3-(4-methoxyspiro(1,2-dioxetane-3,2'-(5'-chloro)tricyclo(3.3.1.1(3,7))decan)-4-yl)phenyl phosphate disodium CSPD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



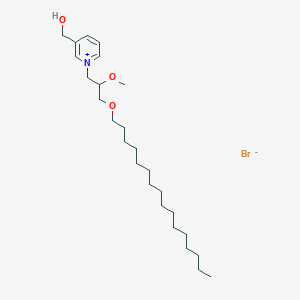
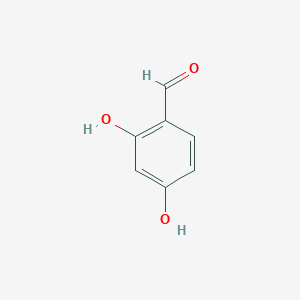
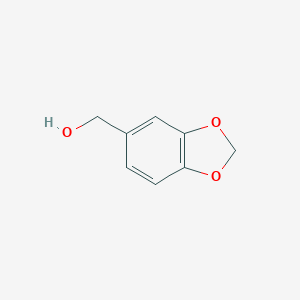
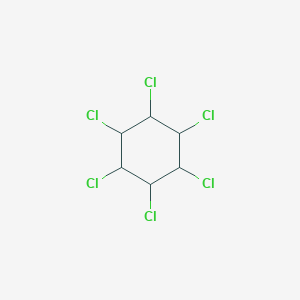
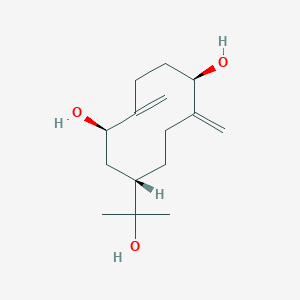
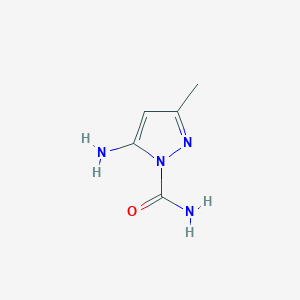
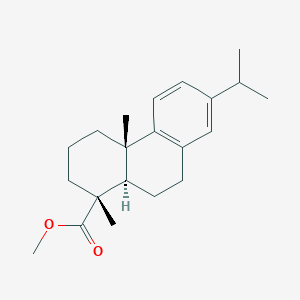
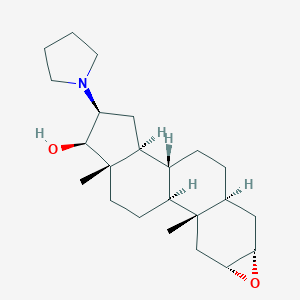
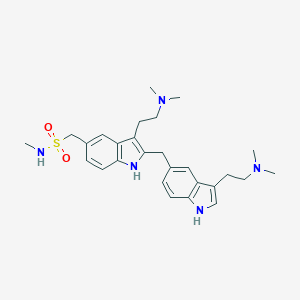
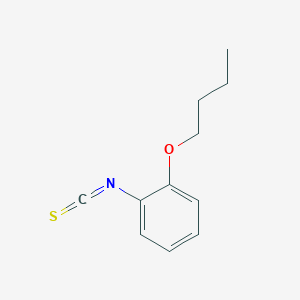
![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)
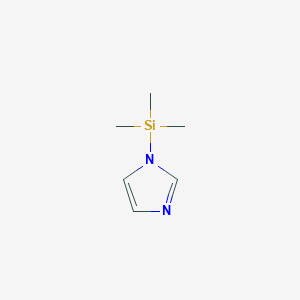
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
